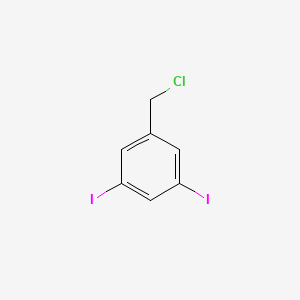

1-(Chloromethyl)-3,5-diiodobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(chloromethyl)-3,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDATYPYCGSBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Solubility Landscape of 1-(Chloromethyl)-3,5-diiodobenzene: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its fate from the laboratory bench to potential clinical applications. For a molecule like 1-(Chloromethyl)-3,5-diiodobenzene, a halogenated aromatic compound with potential as a synthetic intermediate, a comprehensive understanding of its solubility profile in various organic solvents is paramount. This technical guide provides an in-depth exploration of the predicted solubility of 1-(Chloromethyl)-3,5-diiodobenzene, coupled with detailed, field-proven methodologies for its empirical determination. Our approach is grounded in the principle that a thorough characterization of a compound's physicochemical properties is not merely a data-gathering exercise but a critical step in unlocking its full potential.

Physicochemical Portrait of 1-(Chloromethyl)-3,5-diiodobenzene

To predict the solubility of 1-(Chloromethyl)-3,5-diiodobenzene, we must first dissect its molecular architecture. The molecule consists of a benzene ring substituted with a chloromethyl group and two iodine atoms at the 3 and 5 positions.

Key Structural Features Influencing Solubility:

-

High Molecular Weight: The presence of two heavy iodine atoms significantly increases the molecular weight, which can negatively impact solubility.

-

Aromaticity and Halogenation: The benzene ring provides a nonpolar, hydrophobic core. The iodine and chlorine atoms further contribute to the molecule's lipophilicity.

-

Polarity: The chloromethyl group introduces a degree of polarity to the otherwise nonpolar benzene ring. However, the overall molecule is expected to be predominantly nonpolar to weakly polar.

Based on these features and the guiding principle of "like dissolves like," a predicted solubility profile can be constructed.

Predicted Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The nonpolar nature of these solvents is well-suited to dissolve the predominantly nonpolar, hydrophobic 1-(Chloromethyl)-3,5-diiodobenzene. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | The moderate polarity of these solvents can accommodate both the nonpolar benzene ring and the slightly polar chloromethyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents possess some polarity, the strong nonpolar character of the di-iodinated benzene ring may limit solubility. DMSO might show slightly better results due to its strong solubilizing power. |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The high polarity and hydrogen-bonding capabilities of these solvents are incompatible with the largely nonpolar and non-hydrogen-bonding nature of the target compound. |

It is crucial to emphasize that this table represents a predictive framework. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: A Step-by-Step Guide

To empower researchers with the tools to generate precise solubility data, we present a detailed, self-validating experimental protocol based on the widely accepted shake-flask method. This can be followed by either gravimetric or UV/Vis spectroscopic analysis to quantify the dissolved solute.

The Shake-Flask Method: Achieving Equilibrium

The shake-flask method is a robust technique for determining the thermodynamic solubility of a compound.[1] The core principle is to create a saturated solution by allowing excess solute to equilibrate with the solvent over a defined period.

Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a direct and reliable method for determining the concentration of a dissolved solid.[2][3]

Protocol for Gravimetric Analysis

-

Preparation: Accurately weigh a clean, dry evaporating dish (W₁).

-

Sample Addition: Pipette a precise volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Weighing the Solution: Immediately weigh the evaporating dish containing the solution (W₂).

-

Solvent Evaporation: Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Final Weighing: Cool the dish in a desiccator and weigh the dish with the dry solute residue (W₃).

-

Calculation:

-

Weight of the dissolved solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Quantification Method 2: UV/Vis Spectrophotometry

For compounds that absorb UV/Vis radiation, spectrophotometry offers a sensitive and high-throughput method for quantification.[4][5][6]

Protocol for UV/Vis Spectrophotometric Analysis

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 1-(Chloromethyl)-3,5-diiodobenzene of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

-

-

Determination of λmax: Scan one of the standard solutions across a suitable UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Take the filtered saturated solution and dilute it with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Workflow for UV/Vis Spectrophotometric Quantification

Caption: Workflow for quantifying solubility using UV/Vis spectrophotometry.

Safety and Handling Considerations

As with any halogenated organic compound, appropriate safety precautions must be observed when handling 1-(Chloromethyl)-3,5-diiodobenzene. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the predicted solubility profile of 1-(Chloromethyl)-3,5-diiodobenzene and detailed, actionable protocols for its experimental determination. While the provided predictions offer a valuable starting point, the emphasis remains on the generation of empirical data. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to build a quantitative understanding of this compound's behavior in various solvent systems. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and ultimately, for advancing the potential applications of 1-(Chloromethyl)-3,5-diiodobenzene in the broader landscape of chemical synthesis and drug discovery.

References

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.[3]

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.[2]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278.[1]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.[7]

-

DETERMINATION OF SOLUBILITY OF DRUG AT ROOM TEMPERATURE BY GRAVIMETRIC METHOD. (n.d.). Scribd.[8]

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.[9]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).[10]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).[11]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI.[12]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.[13]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate.[4]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.[14]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.[15]

-

MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.[16]

-

Gravimetric Methods. (2021). Chemistry LibreTexts.[17]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).[18]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).[19]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed.[20]

-

Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. (n.d.). Journal of Chemical Information and Modeling.[21]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library.[5]

-

Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (2015). Research Journal of Pharmacy and Technology.[6]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. rjptonline.org [rjptonline.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. scribd.com [scribd.com]

- 9. enamine.net [enamine.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. protocols.io [protocols.io]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. scribd.com [scribd.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.ws [chem.ws]

- 19. www1.udel.edu [www1.udel.edu]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Literature review of 1-(Chloromethyl)-3,5-diiodobenzene in materials science

The following technical guide provides an in-depth literature review and procedural framework for 1-(Chloromethyl)-3,5-diiodobenzene , a specialized bifunctional building block in materials science.

CAS No: 1393576-75-4 | Molecular Formula: C₇H₅ClI₂ | Role: AB₂-Type Divergent Synthon

Part 1: Executive Summary & Molecular Architecture

The Bifunctional "Anchor-and-Grow" Motif

1-(Chloromethyl)-3,5-diiodobenzene represents a critical class of "frustrated" synthons used in the construction of complex supramolecular architectures. Its value lies in its orthogonal reactivity profile, allowing materials scientists to control the directionality of molecular growth with high precision.

-

Site A (The Anchor): The chloromethyl group (-CH₂Cl) at position 1 acts as a reactive electrophile (benzyl chloride). It is susceptible to Sₙ2 nucleophilic attack by amines, thiols, or alkoxides, serving as the "stem" that attaches the molecule to a core, a surface, or a polymer backbone.

-

Site B (The Branching Units): The two iodine atoms (-I) at positions 3 and 5 are chemically inert to the alkylation conditions used at Site A. However, they are highly active in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

This AB₂ functionality makes the compound an ideal monomer for divergent dendrimer synthesis , metallomacrocycles , and Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs).

Key Materials Applications

| Domain | Application Mechanism | Key Outcome |

| Supramolecular Chemistry | Precursor for terpyridine-based metalloligands.[1] | Formation of rigid, hexagonal metallomacrocycles (fractal constructs). |

| Dendrimers | Acts as the AB₂ branching unit. | Rapid generation of high-density peripheral iodine functionality for X-ray contrast or further functionalization. |

| Surface Engineering | Benzyl chloride anchoring to amine-functionalized surfaces. | Creation of "iodine-rich" surfaces for halogen bonding or catalytic active sites. |

| Crystal Engineering | Halogen bonding donor. | The 3,5-diiodo pattern directs crystal packing via I···N or I···O interactions. |

Part 2: Synthesis & Self-Validating Protocols

Since 1-(Chloromethyl)-3,5-diiodobenzene is often synthesized in-house from stable precursors due to the hydrolytic instability of the benzyl chloride, the following protocols are established as the industry standard for high-purity generation.

Retrosynthetic Logic

The most reliable route proceeds from 3,5-diiodobenzoic acid (commercially abundant)

Protocol A: Reduction of 3,5-Diiodobenzoic Acid

Target: 3,5-Diiodobenzyl alcohol (Intermediate)

Reagents: 3,5-Diiodobenzoic acid, Borane-THF complex (1.0 M), Anhydrous THF. Mechanism: Chemoselective reduction of the carboxylic acid without dehalogenating the iodine atoms.

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon.

-

Dissolution: Dissolve 3,5-diiodobenzoic acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Addition: Dropwise add Borane-THF complex (15 mmol, 15 mL) over 20 minutes. Caution: Gas evolution (H₂).

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add Methanol (10 mL) to destroy excess borane.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Validation: ¹H NMR (CDCl₃) should show a singlet at ~4.6 ppm (-CH ₂OH) and disappearance of the acid proton.

Protocol B: Chlorination to 1-(Chloromethyl)-3,5-diiodobenzene

Target: The Active Electrophile

Reagents: 3,5-Diiodobenzyl alcohol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Catalytic DMF. Mechanism: Sₙi mechanism converting alcohol to alkyl chloride with release of SO₂ and HCl.

-

Setup: Dissolve 3,5-diiodobenzyl alcohol (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Activation: Add 1 drop of anhydrous DMF (catalyst).

-

Chlorination: Add Thionyl Chloride (7.5 mmol, 0.55 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (the chloride is less polar than the alcohol).

-

Purification (Crucial): Evaporate solvent and excess SOCl₂ completely under high vacuum.

-

Note: Do not perform aqueous workup if possible to prevent hydrolysis. If necessary, wash rapidly with ice-cold NaHCO₃.

-

-

Storage: Store under Argon at -20°C. The compound is a lachrymator; handle in a fume hood.

Part 3: Mechanistic Workflows & Visualization

Dendritic Growth Pathway (The AB₂ Route)

The following diagram illustrates the utility of 1-(chloromethyl)-3,5-diiodobenzene in building "Fréchet-type" dendrons or rigid metallo-architectures.

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the chloromethyl anchor and diiodo branching points.

Metallomacrocycle Assembly

In supramolecular chemistry, this unit is used to synthesize bis(terpyridine) ligands. The diiodo-functionality allows for the extension of the ligand arms via Sonogashira coupling, creating large, rigid hexagonal cavities.

Figure 2: Pathway for constructing rigid metallomacrocycles using the 3,5-diiodo motif as a structural pivot.

Part 4: Literature Review & Case Studies

Metallosupramolecular Architectures

Research by Wang, Moorefield, and Newkome (2011) highlights the use of 3,5-diiodo-functionalized benzyl units in creating rigid metallohexameric macrocycles.

-

Mechanism: The 3,5-diiodo motif provides the necessary 120° geometry (meta-substitution) required to close a hexagonal ring when coupled with linear terpyridine linkers.

-

Relevance: These materials exhibit fractal qualities and can serve as nanofabrication templates or host-guest sensors.

Drug Delivery Nanocarriers

Patents involving fluticasone propionate nanocrystals (US10098967B2) utilize "3,5-diiodobenzyl" derivatives as hydrophobic modifiers.

-

Mechanism: The diiodobenzyl group is highly lipophilic (high cLogP). Attaching this unit to hydrophilic drugs or peptides via the chloromethyl anchor promotes self-assembly into stable nanostructures or improves membrane permeability.

-

Application: This demonstrates the utility of the molecule not just as a scaffold, but as a physicochemical modifier (increasing hydrophobicity and density).

Prodrug Design (T4 Analogues)

In medicinal materials science, the 3,5-diiodo-4-hydroxybenzyl moiety mimics the structure of Thyroxine (T4) .

-

Study: Prodrugs utilizing this scaffold target OATP1C1 transporters for brain-specific delivery.

-

Materials Insight: While biological in nature, this confirms the stability of the 3,5-diiodo-benzyl ether linkage under physiological conditions, validating its use in biomaterials and hydrogels.

Part 5: References

-

Wang, P., Moorefield, C. N., et al. (2011).[1] "A rigid metallohexameric macrocycle composed of endo- and exo-cyclic bisterpyridine-metal complexes."[1] New Journal of Chemistry.

-

Sigma-Aldrich. (n.d.). "Product Specification: 1-(chloromethyl)-3,5-diiodobenzene, CAS 1393576-75-4."[2]

-

Kaminskas, L. M., et al. (2012). "Association of Chemotherapeutic Drugs with Dendrimer Nanocarriers." Molecular Pharmaceutics.

-

Patent US10098967B2. (2018). "Self-assembly of therapeutic agent-peptide nanostructures." Google Patents.[3]

-

Huttunen, K. M., et al. (2023).[4] "Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs." Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Strategic Functionalization of 1-(Chloromethyl)-3,5-diiodobenzene for Advanced Linker Conjugation

Abstract

1-(Chloromethyl)-3,5-diiodobenzene is a trifunctional synthetic building block of significant value in medicinal chemistry and materials science. Its architecture, featuring a reactive benzylic chloride and two aryl iodides, presents a unique platform for the sequential or orthogonal introduction of distinct chemical entities. This guide provides a comprehensive overview of the core chemical principles and detailed, field-tested protocols for attaching a variety of linker molecules to this versatile scaffold. We will explore methodologies targeting both the chloromethyl group via nucleophilic substitution and the aryl iodide positions through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures for their specific molecular designs, particularly in the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Introduction: A Scaffold of Dual Reactivity

The synthetic utility of 1-(Chloromethyl)-3,5-diiodobenzene stems from the differential reactivity of its functional groups.

-

Benzylic Chloride (-CH₂Cl): This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions. Its reactivity allows for the introduction of linkers containing nucleophiles like amines, thiols, or alcohols under relatively mild conditions, often without disturbing the aryl iodide bonds.

-

Aryl Iodides (-I): The carbon-iodine bonds are significantly less reactive towards classical nucleophilic substitution but are ideal substrates for a host of palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides in the oxidative addition step of the catalytic cycle allows for efficient C-C and C-N bond formation.[1][2]

This reactivity differential is the cornerstone of its application, enabling a controlled, stepwise approach to building complex, multi-component molecular architectures.

Protocol I: Linker Attachment via Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloride is an excellent electrophile for Sₙ2 reactions. This pathway is ideal for attaching linkers bearing primary or secondary amines, thiols, or carboxylates. The following protocol details the conjugation of an amine-terminated linker, a common first step in bifunctional molecule synthesis.

Principle & Mechanistic Insight

The reaction proceeds via a classic Sₙ2 mechanism. An amine nucleophile attacks the electrophilic benzylic carbon, displacing the chloride leaving group in a single, concerted step. A non-nucleophilic base is required to neutralize the ammonium salt formed during the reaction, driving the equilibrium towards the product. The choice of a mild base like potassium carbonate or a tertiary amine like triethylamine is critical to prevent side reactions.

Experimental Protocol: Amine Linker Conjugation

This protocol describes the reaction of 1-(Chloromethyl)-3,5-diiodobenzene with a generic primary amine linker (H₂N-Linker).

Table 1: Reagents and Materials for Amine Linker Conjugation

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Notes |

| 1-(Chloromethyl)-3,5-diiodobenzene | 382.88 | 383 mg | 1.0 | Starting electrophile. |

| Amine-Linker (H₂N-Linker) | Varies | 1.1 - 1.2 eq. | 1.1 - 1.2 | A slight excess ensures complete consumption of the starting material. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | Anhydrous, powdered. Acts as the base. |

| Acetonitrile (ACN) or Dimethylformamide (DMF) | - | 10 mL | - | Anhydrous, polar aprotic solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | For drying the organic phase. |

| TLC plates, appropriate solvents for chromatography | - | - | - | For reaction monitoring and purification. |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Chloromethyl)-3,5-diiodobenzene (383 mg, 1.0 mmol) and potassium carbonate (415 mg, 3.0 mmol).

-

Solvent Addition: Add 10 mL of anhydrous acetonitrile (ACN). Stir the suspension for 5 minutes.

-

Nucleophile Addition: Dissolve the amine-linker (1.1 mmol) in a minimal amount of ACN and add it dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Diagram of Experimental Workflow

Caption: Workflow for nucleophilic substitution on 1-(Chloromethyl)-3,5-diiodobenzene.

Protocols II: Linker Attachment via Palladium-Catalyzed Cross-Coupling

The two iodide groups serve as versatile handles for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions typically require higher temperatures than the Sₙ2 substitution, allowing for a sequential strategy where the chloromethyl group is functionalized first.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or esters, creating biaryl structures.[1][2][3]

-

Causality & Expertise: This reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[2] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex. The choice of ligand can be critical; while tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst, more complex substrates may require specialized ligands to promote efficient reductive elimination.[4]

Experimental Protocol: Di-Arylation

Table 2: Reagents for Suzuki-Miyaura Di-Arylation

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 0.5 mmol scale) | Moles (mmol) | Notes |

| 1-((Linker)-methyl)-3,5-diiodobenzene | Varies | 0.5 | 0.5 | Product from Protocol I. |

| Arylboronic Acid (Ar-B(OH)₂) | Varies | 2.5 eq. | 1.25 | Slight excess to drive the reaction to di-substitution. |

| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 (5 mol%) | Palladium(0) catalyst. Handle in a glovebox if possible. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg | 1.5 (3 eq.) | Anhydrous, powdered base. |

| Toluene / Water | - | 8 mL / 2 mL | - | Biphasic solvent system. Must be degassed thoroughly. |

Step-by-Step Procedure:

-

Setup: Combine the diiodo-substrate (0.5 mmol), arylboronic acid (1.25 mmol), and K₂CO₃ (1.5 mmol) in a flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Catalyst & Solvent: Add Pd(PPh₃)₄ (0.025 mmol) followed by degassed toluene (8 mL) and degassed water (2 mL).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor by TLC/LC-MS.

-

Workup: After completion, cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a linear and rigid C(sp²)-C(sp) linkage.[5][6]

-

Causality & Expertise: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[5] The reaction is run in an amine base, such as triethylamine, which acts as both the base and often as the solvent. To prevent the primary side reaction—homocoupling of the alkyne (Glaser coupling)—it is crucial to maintain an inert, oxygen-free atmosphere.[5]

Experimental Protocol: Di-Alkynylation

Table 3: Reagents for Sonogashira Di-Alkynylation

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 0.5 mmol scale) | Moles (mmol) | Notes |

| 1-((Linker)-methyl)-3,5-diiodobenzene | Varies | 0.5 | 0.5 | Product from Protocol I. |

| Terminal Alkyne (R-C≡CH) | Varies | 2.5 eq. | 1.25 | Ensure it is a terminal alkyne. |

| PdCl₂(PPh₃)₂ | 701.90 | 18 mg | 0.025 (5 mol%) | Palladium(II) catalyst. |

| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 (10 mol%) | Copper(I) co-catalyst. |

| Triethylamine (Et₃N) | 101.19 | 10 mL | - | Acts as base and solvent. Must be degassed. |

Step-by-Step Procedure:

-

Setup: To a dry, sealed tube, add the diiodo-substrate (0.5 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), and CuI (0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent & Reagents: Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.25 mmol).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/LC-MS).

-

Workup: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography.

Buchwald-Hartwig Amination: Creating C-N Bonds

This reaction is a powerful tool for forming aryl-amine bonds, which are prevalent in pharmaceuticals.[7][8]

-

Causality & Expertise: The success of the Buchwald-Hartwig amination hinges on the choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[7][9] The ligand (e.g., XPhos, SPhos, BINAP) accelerates the rate-limiting reductive elimination step, while the base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine in the catalytic cycle, forming the active amide-palladium complex.[8] The reaction is highly sensitive to air and moisture, necessitating strict anaerobic conditions.

Experimental Protocol: Di-Amination

Table 4: Reagents for Buchwald-Hartwig Di-Amination

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 0.5 mmol scale) | Moles (mmol) | Notes |

| 1-((Linker)-methyl)-3,5-diiodobenzene | Varies | 0.5 | 0.5 | Product from Protocol I. |

| Amine (R₂NH or RNH₂) | Varies | 2.5 eq. | 1.25 | Primary or secondary amine. |

| Pd₂(dba)₃ | 915.72 | 11.5 mg | 0.0125 (2.5 mol%) | Palladium(0) source. |

| XPhos | 476.62 | 18 mg | 0.0375 (7.5 mol%) | Bulky phosphine ligand. |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 144 mg | 1.5 (3 eq.) | Strong, non-nucleophilic base. Handle in a glovebox. |

| Toluene or Dioxane | - | 10 mL | - | Anhydrous, degassed solvent. |

Step-by-Step Procedure:

-

Glovebox Setup: Inside a glovebox, add NaOt-Bu (1.5 mmol), the diiodo-substrate (0.5 mmol), Pd₂(dba)₃ (0.0125 mmol), and XPhos (0.0375 mmol) to a dry vial.

-

Reagent Addition: Add the amine (1.25 mmol) and anhydrous, degassed toluene (10 mL).

-

Reaction: Seal the vial tightly and bring it out of the glovebox. Heat the reaction to 100-110 °C with stirring. Monitor by TLC/LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Conclusion and Strategic Outlook

1-(Chloromethyl)-3,5-diiodobenzene offers a robust and predictable platform for constructing complex molecules. By understanding the distinct reactivity of its functional groups, researchers can strategically design multi-step syntheses. The protocols outlined herein provide a validated starting point for linker attachment. The Sₙ2 reaction at the benzylic chloride offers a mild entry point, while the powerful and versatile palladium-catalyzed cross-coupling reactions at the aryl iodide positions allow for the introduction of diverse functionalities. This strategic approach is fundamental to advancing the fields of targeted therapeutics and advanced material design.

References

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Cheminform. (2010). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Angewandte Chemie International Edition, 44(9), 1369-1373. [Link]

-

Mao, J., et al. (2014). Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. Russian Journal of Organic Chemistry, 50(5), 665-669. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Royal Society of Chemistry. (2015). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. [Link]

-

Scott, J. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

DiVA Portal. (2019). Suzuki reactions in novel liquids. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. diva-portal.org [diva-portal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Note: Strategic Optimization of the Heck Reaction for Selective C-C Bond Formation with 1-(Chloromethyl)-3,5-diiodobenzene

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, substrates bearing multiple, differentially reactive halide centers, such as 1-(chloromethyl)-3,5-diiodobenzene, present significant synthetic challenges. This application note provides a comprehensive guide to optimizing the Heck reaction for this specific substrate. We delve into the mechanistic principles governing chemoselectivity, offering a logical workflow for parameter screening. Detailed, field-tested protocols are provided to achieve either selective mono-vinylation or exhaustive di-vinylation, transforming a complex starting material into valuable, functionalized intermediates for downstream applications in medicinal chemistry and materials science.

Introduction: The Challenge of Multi-Halogenated Substrates

The palladium-catalyzed Mizoroki-Heck reaction, which couples unsaturated halides with alkenes, is a powerful tool for constructing substituted olefins.[1][2] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The substrate at the center of this guide, 1-(chloromethyl)-3,5-diiodobenzene, is a versatile building block but poses a distinct set of challenges for selective functionalization. It features three potential reaction sites: two highly reactive carbon-iodine (C-I) bonds and a less reactive carbon-chlorine (C-Cl) bond within the chloromethyl moiety.

The primary synthetic hurdle is controlling the degree of vinylation. How can one selectively react at one C-I bond while leaving the other untouched? Conversely, how can a complete di-vinylation be ensured? The key lies in understanding the fundamental mechanism of the Heck reaction and systematically optimizing reaction parameters. The vast difference in the rate of oxidative addition of palladium into C-I versus C-Cl bonds (C-I >> C-Br >> C-Cl) provides a strong basis for chemoselectivity, allowing the C-I bonds to be targeted exclusively.[3][4] This note will provide the strategic framework and actionable protocols to master this selectivity.

Mechanistic Principles and Strategic Considerations

The efficacy of the Heck reaction is governed by a well-established Pd(0)/Pd(II) catalytic cycle.[3] A thorough understanding of this cycle is paramount for rational optimization.

The Heck Catalytic Cycle

The reaction proceeds through four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming an organopalladium(II) complex. This is typically the rate-determining step, and its rate is highly dependent on the halide (I > Br > Cl).[3]

-

Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by syn-insertion of the alkene into the Pd-Ar bond. This forms a new C-C bond.

-

Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydridopalladium(II) species. This step dictates the trans stereoselectivity commonly observed.[3]

-

Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated H-X, facilitating the reductive elimination of the hydridopalladium(II) complex to regenerate the active Pd(0) catalyst.[5]

Caption: Logical workflow for optimizing the Heck reaction.

Deep Dive into Parameter Optimization

Controlling Selectivity: Stoichiometry is Key

The most direct method to control the extent of the reaction is by modulating the stoichiometry of the alkene coupling partner relative to the 1-(chloromethyl)-3,5-diiodobenzene substrate.

-

For Mono-vinylation: Employing a slight deficiency or an equimolar amount (0.9 to 1.1 equivalents) of the alkene is the logical starting point. This starves the reaction of the second coupling partner after the initial, faster mono-arylation has occurred.

-

For Di-vinylation: A stoichiometric excess of the alkene (e.g., 2.2 to 2.5 equivalents) is required to drive the reaction to completion and ensure both C-I bonds react.

The Catalytic System: Palladium and Ligands

-

Palladium Pre-catalyst: Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) and PdCl₂ are air-stable, cost-effective, and widely used. [6]They are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ can also be used directly. For initial screening, Pd(OAc)₂ is an excellent choice. [7]* Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity.

-

Triphenylphosphine (PPh₃): A standard, reliable, and cost-effective ligand for the highly reactive C-I bonds.

-

Bulky, Electron-Rich Phosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) are known to facilitate the oxidative addition of less reactive halides (like aryl chlorides). [8][9]While likely overkill for the C-I bonds in this substrate, they can be valuable if reaction rates are sluggish with simpler phosphines.

-

N-Heterocyclic Carbenes (NHCs): These offer high stability and activity, making them excellent ligands for challenging couplings. [2] * Recommendation: Begin with 2-4 mol% of PPh₃ relative to the palladium catalyst. The Pd:Ligand ratio is critical; a 1:2 or 1:4 ratio is a common starting point. [6]

-

Base and Solvent Environment

-

Base: The base is crucial for regenerating the catalyst.

-

Inorganic Bases (K₂CO₃, Cs₂CO₃, NaOAc): These are often preferred due to their high thermal stability and low nucleophilicity, which minimizes the risk of side reactions with the chloromethyl group. [8][6]Cs₂CO₃ is often effective in difficult couplings but is more expensive. [9] * Organic Bases (Et₃N, DIPEA): While common in Heck reactions, they can act as nucleophiles or ligands, potentially complicating reactions with this specific substrate. They are generally less thermally stable than their inorganic counterparts.

-

Recommendation: Start with a robust inorganic base like K₂CO₃.

-

-

Solvent: The solvent must be able to dissolve the reactants and stabilize the catalytic species, often at elevated temperatures.

-

Polar Aprotic Solvents (DMF, DMAc, NMP): These are the most common and effective solvents for the Heck reaction, capable of reaching the high temperatures often required. [6] * Recommendation: DMF or DMAc are excellent starting points. Ensure the use of anhydrous solvents to prevent catalyst deactivation.

-

Temperature

Temperature is a critical lever to control the reaction rate. Heck reactions are often run at elevated temperatures, typically between 80 °C and 140 °C. [10]A starting temperature of 100 °C is a reasonable compromise. The reaction should be monitored by TLC or GC-MS to track the consumption of starting material and the appearance of mono- and di-substituted products.

Optimized Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are toxic and/or irritant.

Protocol 1: Selective Mono-vinylation with Styrene

Objective: To synthesize 1-(chloromethyl)-3-iodo-5-styrylbenzene.

| Reagent | MW | Amount | Mmol | Equivalents |

| 1-(Chloromethyl)-3,5-diiodobenzene | 398.88 | 399 mg | 1.0 | 1.0 |

| Styrene | 104.15 | 115 mg (126 µL) | 1.1 | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |

| Triphenylphosphine (PPh₃) | 262.29 | 21.0 mg | 0.08 | 0.08 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |

Procedure:

-

To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-(chloromethyl)-3,5-diiodobenzene (399 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21.0 mg, 0.08 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Seal the flask with a rubber septum. Evacuate and backfill the flask with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF (5 mL) via syringe, followed by styrene (126 µL, 1.1 mmol).

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material and the appearance of a new, major product spot (the mono-adduct).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure mono-vinylation product.

Protocol 2: Di-vinylation with n-Butyl Acrylate

Objective: To synthesize Dibutyl 2,2'-(5-(chloromethyl)-1,3-phenylene)bis(ethene-2,1-diyl)diacrylate.

| Reagent | MW | Amount | Mmol | Equivalents |

| 1-(Chloromethyl)-3,5-diiodobenzene | 398.88 | 399 mg | 1.0 | 1.0 |

| n-Butyl Acrylate | 128.17 | 358 mg (398 µL) | 2.8 | 2.8 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 6.7 mg | 0.03 | 0.03 |

| Triphenylphosphine (PPh₃) | 262.29 | 31.5 mg | 0.12 | 0.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |

| N,N-Dimethylacetamide (DMAc) | - | 5 mL | - | - |

Procedure:

-

To a dry Schlenk flask, add 1-(chloromethyl)-3,5-diiodobenzene (399 mg, 1.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), PPh₃ (31.5 mg, 0.12 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

-

Establish an inert atmosphere as described in Protocol 1.

-

Add anhydrous DMAc (5 mL) via syringe, followed by n-butyl acrylate (398 µL, 2.8 mmol).

-

Heat the reaction mixture to 120 °C with vigorous stirring. The higher temperature and catalyst loading help drive the reaction to completion.

-

Monitor the reaction by TLC or GC-MS. The disappearance of both the starting material and the mono-substituted intermediate indicates the reaction is complete (typically 12-24 hours).

-

Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (moisture/oxygen).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure a rigorously inert atmosphere and use anhydrous solvents.2. Increase temperature in 10-20 °C increments.3. Use freshly opened or purified reagents and solvents. |

| Stalled at Mono-adduct | 1. Insufficient alkene for di-vinylation.2. Catalyst deactivation over time.3. Insufficient temperature for second coupling. | 1. Ensure >2.2 equivalents of alkene are used.2. Add a second small portion of catalyst and ligand.3. Increase the reaction temperature. |

| Formation of Byproducts | 1. Reductive dehalogenation.2. Reaction at chloromethyl group.3. Alkene polymerization. | 1. Ensure the system is anhydrous.2. Use a non-nucleophilic inorganic base (e.g., K₂CO₃). Avoid phosphine excess.3. Add a radical inhibitor like hydroquinone if necessary. |

| Poor Reproducibility | 1. Variable reagent quality.2. Inconsistent inert atmosphere technique.3. Inconsistent heating/stirring. | 1. Standardize sources of reagents and solvents.2. Use a consistent protocol for establishing an inert atmosphere.3. Use a temperature-controlled oil bath and ensure vigorous stirring. |

Conclusion

The selective functionalization of 1-(chloromethyl)-3,5-diiodobenzene via the Mizoroki-Heck reaction is a highly achievable synthetic goal. By leveraging the inherent reactivity difference between C-I and C-Cl bonds, and through careful control of reaction stoichiometry, researchers can predictably access either mono- or di-vinylated products. The protocols and optimization strategies outlined in this note provide a robust framework for success. A systematic approach to screening catalysts, ligands, bases, and solvents, grounded in a solid mechanistic understanding, will empower scientists to efficiently develop valuable intermediates for a wide array of applications.

References

-

Singh, P., & Kumar, M. (2017). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]

-

Jee, S. (n.d.). Chemistry Heck Reaction. Sathee Jee. Retrieved from [Link]

-

Bedford, R. B., Cazin, C. S. J., & Holder, D. (2004). The development of palladium catalysts for C–C and C–heteroatom bond forming reactions of aryl chloride substrates. Coordination Chemistry Reviews, 248(21-24), 2283-2321. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Senn, H. M., & Thiel, W. (2008). Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates. Organometallics, 27(23), 6249-6259. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic-chemistry.org. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

-

Srimani, D., & Ben-David, Y. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1546-1553. Retrieved from [Link]

-

Boruah, M., & Prajapati, D. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23891-23910. Retrieved from [Link]

-

Wipf, P. (2007). Palladium I I. Basic Principles. University of Pittsburgh. Retrieved from [Link]

-

Boruah, M., & Prajapati, D. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23891–23910. Retrieved from [Link]

-

Sigman, M. S., & Werner, E. W. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 132(33), 11403–11405. Retrieved from [Link]

-

de Vries, J. G. (2006). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions, (3), 421-429. Retrieved from [Link]

-

Stolle, A., et al. (2021). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Chemical Science, 12(45), 15135–15143. Retrieved from [Link]

-

Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8036-8041. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck reaction of olefins and aryl halides: Scope of substrate. a (continued). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 17). Heck Reaction. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Retrieved from [Link]

-

Chemical Review and Letters. (n.d.). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization conditions of the Heck reaction of iodobenzene with 2, 3-dihydrofuran. a. Retrieved from [Link]

-

Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2203. Retrieved from [Link]

-

Overman, L. E., & Rosen, M. D. (2001). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. Organic Letters, 3(1), 25-27. Retrieved from [Link]

-

Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. Retrieved from [Link]

-

Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck Reaction—State of the Art [mdpi.com]

- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 10. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Synthesis of 1-(Chloromethyl)-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 1-(Chloromethyl)-3,5-diiodobenzene, a critical intermediate in various pharmaceutical and chemical research applications. As Senior Application Scientists, we have compiled this resource to address common challenges and improve experimental outcomes by explaining the causality behind protocol choices and providing validated troubleshooting strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 1-(Chloromethyl)-3,5-diiodobenzene, providing concise and actionable answers.

Q1: What are the most common starting materials for the synthesis of 1-(Chloromethyl)-3,5-diiodobenzene?

The most prevalent and effective starting material is 3,5-diiodotoluene. The synthesis involves the chlorination of the methyl group. Alternative, though less direct, routes might include the reduction of 3,5-diiodobenzoic acid to the corresponding alcohol, followed by chlorination.

Q2: What is the primary reaction mechanism for the chloromethylation of 3,5-diiodotoluene?

The chloromethylation of 3,5-diiodotoluene typically proceeds via a free-radical mechanism.[1] This is often initiated by UV light or a chemical initiator, leading to the substitution of a hydrogen atom on the methyl group with a chlorine atom.[1] Precise control of the reaction conditions is essential to prevent over-chlorination.[1]

Q3: What are the key safety precautions to consider during this synthesis?

-

Chlorinating Agents: Reagents like thionyl chloride and sulfuryl chloride are corrosive and react violently with water.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory.

-

Solvents: Chlorinated solvents are often used and can be harmful. Ensure proper handling and disposal procedures are followed.

-

Reaction Quenching: The quenching of excess chlorinating agents is exothermic and should be done carefully, typically by slowly adding the reaction mixture to ice-water.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward method to monitor the consumption of the starting material (3,5-diiodotoluene) and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for more quantitative analysis and to identify any side products.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 1-(Chloromethyl)-3,5-diiodobenzene.

Problem 1: Low or No Product Yield

A diminished yield is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

| Potential Cause | Explanation | Recommended Solution |

| Inefficient Chlorinating Agent | The chosen chlorinating agent may not be reactive enough under the experimental conditions. Thionyl chloride is a highly effective chlorinating agent.[2] | Consider using a more potent chlorinating agent such as thionyl chloride or sulfuryl chloride. |

| Suboptimal Reaction Temperature | Temperature plays a critical role in reaction kinetics. Higher temperatures can sometimes lead to the formation of diarylmethane byproducts.[3] | Optimize the reaction temperature. Start with established literature protocols and systematically vary the temperature to find the optimal balance between reaction rate and selectivity. |

| Presence of Moisture | Chlorinating agents like thionyl chloride react with water, which can consume the reagent and reduce its effectiveness. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Inadequate Reaction Time | The reaction may not have proceeded to completion. | Monitor the reaction progress using TLC or GC-MS and allow it to run until the starting material is consumed. |

| Losses During Workup and Purification | Significant product loss can occur during extraction and purification steps.[4] | During aqueous workup, ensure thorough extraction of the organic layer.[4] For purification, column chromatography with a carefully selected solvent system can improve separation and yield. |

Problem 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Common Side Product: 1-(Dichloromethyl)-3,5-diiodobenzene (Over-chlorination)

-

Cause: Excessive exposure to the chlorinating agent or prolonged reaction times can lead to the formation of the dichlorinated byproduct.[1]

-

Solution:

-

Stoichiometry Control: Use a controlled molar ratio of the chlorinating agent to the starting material. A slight excess of the chlorinating agent is often necessary, but a large excess should be avoided.

-

Reaction Monitoring: Carefully monitor the reaction progress and stop it once the desired product is the major component.

-

Common Side Product: Di(3,5-diiodobenzyl) ether

-

Cause: This can form from the reaction of the product with any residual starting alcohol (if the synthesis route started from 3,5-diiodobenzyl alcohol) or through other side reactions.

-

Solution:

-

Anhydrous Conditions: Strict anhydrous conditions will minimize the presence of water that could facilitate ether formation.

-

Temperature Control: Lowering the reaction temperature may disfavor this side reaction.

-

Problem 3: Difficult Purification of the Final Product

If the crude product is difficult to purify, consider the following strategies.

| Issue | Recommended Action |

| Co-eluting Impurities in Column Chromatography | If impurities have similar polarity to the product, separation can be challenging. |

| Product is an Oil and Difficult to Handle | The product may not crystallize easily, making isolation difficult. |

| Thermal Decomposition during Distillation | The product may be thermally labile. |

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 1-(Chloromethyl)-3,5-diiodobenzene from 3,5-diiodotoluene.

Chlorination of 3,5-Diiodotoluene using Thionyl Chloride

This protocol is a common and effective method for the desired transformation.

Materials:

-

3,5-Diiodotoluene

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-diiodotoluene (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution in an ice-water bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel over 15-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into an ice-water mixture to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of 1-(Chloromethyl)-3,5-diiodobenzene.

IV. References

-

Kabaňová, N., & Tokárová, Z. (Year). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. INT J ENVIRON SCI TE. [Link]

-

An efficient and environment friendly process for chloromethylation of substituted benzenes. (Year). Google Patents.

-

New studies in aromatic chloromethylation. (Year). Durham E-Theses. [Link]

-

An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (Year). ResearchGate. [Link]

-

An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. (Year). ResearchGate. [Link]

-

Six step synthesis...help :(. (2018). Reddit. [Link]

Sources

Preventing hydrolysis of 1-(Chloromethyl)-3,5-diiodobenzene during storage

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center for 1-(Chloromethyl)-3,5-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this reactive intermediate, with a primary focus on preventing its hydrolysis. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability and analytical best practices to ensure the integrity of your starting material and the success of your experiments.

Understanding the Challenge: The Inherent Reactivity of 1-(Chloromethyl)-3,5-diiodobenzene

1-(Chloromethyl)-3,5-diiodobenzene is a valuable building block in organic synthesis, prized for its reactive chloromethyl group and the synthetic handles provided by the two iodine atoms. However, the very feature that makes it a potent electrophile—the benzylic chloride—also renders it susceptible to nucleophilic attack by water, a process known as hydrolysis.

The benzylic carbocation intermediate that can form upon the departure of the chloride ion is stabilized by the adjacent benzene ring, making the compound prone to SN1-type reactions with nucleophiles like water. This unwanted reaction leads to the formation of 1-(hydroxymethyl)-3,5-diiodobenzene and hydrochloric acid, compromising the purity of the starting material and potentially interfering with subsequent reactions.

This guide provides a comprehensive framework for mitigating this hydrolytic degradation through careful storage, handling, and quality control.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 1-(Chloromethyl)-3,5-diiodobenzene.

Q1: What are the ideal storage conditions for 1-(Chloromethyl)-3,5-diiodobenzene to prevent hydrolysis?

A1: To minimize hydrolysis, 1-(Chloromethyl)-3,5-diiodobenzene should be stored in a cool, dry, and dark environment. The key is to rigorously exclude atmospheric moisture. We recommend the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Reduces the rate of chemical reactions, including hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture-laden air, preventing contact with the compound. |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light, which can also promote degradation of organoiodine compounds. |

| Location | A well-ventilated, dedicated cabinet for reactive chemicals | Ensures safety and prevents cross-contamination. |

Q2: I've noticed a change in the physical appearance of my 1-(Chloromethyl)-3,5-diiodobenzene. What could this indicate?

A2: A change in appearance, such as discoloration (e.g., developing a yellowish tint) or the material becoming clumpy or sticky, can be an indicator of degradation. The formation of hydrochloric acid as a byproduct of hydrolysis can also lead to a faint, sharp odor. If you observe any of these changes, it is crucial to re-analyze the material's purity before use.

Q3: How can I handle 1-(Chloromethyl)-3,5-diiodobenzene in the laboratory to minimize exposure to moisture?

A3: Proper handling technique is critical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] To minimize moisture exposure during handling:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Use dry glassware and spatulas. If necessary, oven-dry your equipment and cool it in a desiccator before use.

-

When weighing and dispensing the compound, work quickly and efficiently to minimize its exposure to the air. For highly sensitive applications, consider handling the material in a glove box under an inert atmosphere.

-

Immediately and tightly reseal the container after use, and purge the headspace with an inert gas if possible.

Q4: What is the primary degradation product I should be looking for if I suspect hydrolysis?

A4: The primary hydrolysis product is 1-(hydroxymethyl)-3,5-diiodobenzene. The reaction proceeds as follows:

The presence of this alcohol impurity can be confirmed using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of 1-(Chloromethyl)-3,5-diiodobenzene.

Issue 1: Unexpectedly low yields or formation of byproducts in my reaction.

-

Possible Cause: The 1-(Chloromethyl)-3,5-diiodobenzene may have partially hydrolyzed, reducing the amount of active starting material and introducing the corresponding alcohol as a reactive impurity.

-

Troubleshooting Steps:

-

Purity Assessment: Before proceeding with your reaction, verify the purity of your 1-(Chloromethyl)-3,5-diiodobenzene using a suitable analytical method (see "Analytical Protocols for Quality Control" section below).

-

Quantify the Impurity: Determine the percentage of the 1-(hydroxymethyl)-3,5-diiodobenzene impurity. If it is above an acceptable threshold for your specific application, the material should not be used.

-

Review Storage and Handling: If hydrolysis is confirmed, critically review your storage and handling procedures against the recommendations in this guide to identify and rectify any lapses.

-

Consider a Fresh Batch: If significant degradation has occurred, it is best to use a fresh, unopened container of the reagent to ensure the reliability of your experimental results.

-

Issue 2: Inconsistent results between different batches of the reagent.

-

Possible Cause: Different batches may have been subjected to varying storage conditions or have different ages, leading to different levels of hydrolysis.

-

Troubleshooting Steps:

-

Batch-to-Batch QC: Implement a standard quality control check for each new batch of 1-(Chloromethyl)-3,5-diiodobenzene received. This should include, at a minimum, an HPLC or GC purity analysis.

-

Standardize Storage: Ensure that all batches, once opened, are stored under the same ideal conditions as outlined in the FAQs.

-

First-In, First-Out (FIFO): Practice a FIFO inventory system to ensure that older batches are used before newer ones, minimizing the potential for long-term degradation.

-

Visualizing the Hydrolysis Pathway

The following diagram illustrates the SN1 mechanism for the hydrolysis of 1-(Chloromethyl)-3,5-diiodobenzene. The stability of the benzylic carbocation intermediate is a key factor driving this reaction.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

-

Receipt of Material: Upon receiving a new container of 1-(Chloromethyl)-3,5-diiodobenzene, inspect the packaging for any signs of damage that might compromise the seal.

-

Initial Storage: Store the unopened container in a refrigerator at 2-8 °C.

-

Opening Procedure: Before opening for the first time, allow the container to warm to ambient temperature for at least 1-2 hours to prevent moisture condensation.

-

Inert Atmosphere: If the container is not equipped with a septum, open it in a low-humidity environment or a glove box. After dispensing the required amount, flush the headspace of the container with a gentle stream of dry argon or nitrogen before tightly resealing.

-

Long-Term Storage: For opened containers, continue to store at 2-8 °C under an inert atmosphere. It is advisable to use parafilm to further secure the cap and prevent moisture ingress over time.

Protocol 2: Analytical Method for Purity Assessment (Hypothetical HPLC-UV Method)

This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of 1-(Chloromethyl)-3,5-diiodobenzene and its primary hydrolysis product, 1-(hydroxymethyl)-3,5-diiodobenzene.[2][3]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: Linear gradient from 50% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 50% B

-

20-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 1-(Chloromethyl)-3,5-diiodobenzene sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile.

-

Further, dilute as necessary to be within the linear range of the instrument.

-

Expected Elution Profile: 1-(hydroxymethyl)-3,5-diiodobenzene, being more polar, is expected to elute earlier than the parent compound, 1-(Chloromethyl)-3,5-diiodobenzene.

Troubleshooting Your Experiment: A Logical Flowchart

If you suspect hydrolysis is impacting your experiments, this flowchart can guide your decision-making process.

By adhering to these guidelines, you can significantly extend the shelf-life and maintain the integrity of your 1-(Chloromethyl)-3,5-diiodobenzene, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZYL IODIDE. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Sciences. (n.d.). Aravind Doki et al. METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC MET. Retrieved from [Link]

-

LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

RSC Advances. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

Sources

Purification techniques for 1-(Chloromethyl)-3,5-diiodobenzene via recrystallization

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(Chloromethyl)-3,5-diiodobenzene (often an intermediate in the synthesis of X-ray contrast media or dendrimers).

This compound presents a unique purification challenge:

-

Hydrolytic Instability: The benzylic C-Cl bond is labile and prone to hydrolysis (forming the benzyl alcohol) or solvolysis (forming ethers) if treated with nucleophilic solvents at high temperatures.

-

Photolytic Instability: The aryl C-I bonds are sensitive to light, leading to iodine liberation (pinking/violet discoloration).

This guide provides a self-validating purification protocol designed to maximize yield while preserving the integrity of the halogenated scaffold.

Module 1: Solvent System Selection

Critical Warning: Do not use untreated "store-bought" alcohols or water-containing solvents. Moisture will convert your product to 3,5-diiodobenzyl alcohol.

Solvent Compatibility Matrix

| Solvent System | Suitability | Technical Notes |

| Heptane / Toluene | Recommended | Excellent for non-polar aryl halides. High chemical stability. Requires slow cooling to avoid oiling out. |

| Hexane / Ethyl Acetate | Highly Recommended | Standard "polar/non-polar" mix. Allows fine-tuning of polarity to separate mono-iodinated impurities. |

| Anhydrous Ethanol | Conditional | High Risk. Only use if the process is rapid. Prolonged boiling causes solvolysis (ethyl ether formation). |

| Acetone / Water | FORBIDDEN | Water will hydrolyze the benzylic chloride rapidly at elevated temperatures. |

The "Golden Ratio" Starting Point

For most di-iodinated benzyl chlorides, a 5:1 ratio of Non-Polar (Hexane) to Polar (Ethyl Acetate) is the recommended starting point.

Module 2: Step-by-Step Recrystallization Protocol

Objective: Purify crude 1-(Chloromethyl)-3,5-diiodobenzene to >98% purity.

Phase A: Preparation

-

Darkness: Wrap your flask in aluminum foil. Aryl iodides degrade under fluorescent lab lights.

-

Glassware: Oven-dry all glassware. Moisture is the enemy.

-

Solvent: Pre-dry your chosen solvent system (e.g., Hexane/EtOAc) over molecular sieves (3Å or 4Å) for 24 hours.

Phase B: Dissolution (The "Minimum Hot" Technique)

-

Place crude solid in a round-bottom flask with a magnetic stir bar.

-

Add the polar solvent (e.g., Ethyl Acetate) dropwise while heating gently (50-60°C) until the solid just dissolves.

-

Note: If the solution turns pink immediately, see Troubleshooting (Scenario 2).

-

-

Once dissolved, remove from heat.

-

Slowly add the non-polar solvent (e.g., Hexane) until a faint, persistent cloudiness (turbidity) appears.

-

Add 1-2 drops of the polar solvent to clear the turbidity.

Phase C: Crystallization[1][2]

-

Allow the flask to cool to room temperature undisturbed on a cork ring.

-

Why? Rapid cooling traps impurities in the crystal lattice.